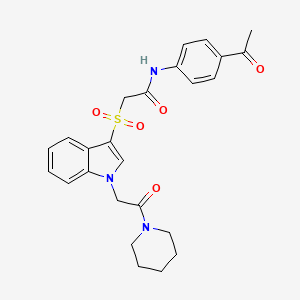

![molecular formula C25H27N3O3S B2726744 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899754-30-4](/img/structure/B2726744.png)

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

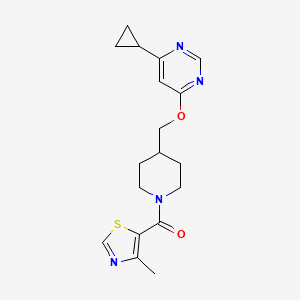

The compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a phenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 3,4-dihydro-4-oxo-2H-1,3-benzoxazines are typically synthesized through the condensation of salicylamide with various aldehydes and ketones .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group, in particular, is a fused ring system that can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the benzofuro[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the phenyl group. These groups can participate in a variety of chemical reactions, including condensation reactions, substitution reactions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure. The presence of the benzofuro[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the phenyl group can affect the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis and Crystallography

Studies on compounds with pyrimidine structures have detailed the molecular conformation and crystal structure, providing insight into their physical characteristics and potential interactions. For example, research on "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide" and its derivatives has illuminated the folded conformation of these molecules, which could inform the design and optimization of related compounds for specific scientific applications (Subasri et al., 2017).

Anticancer Research

Compounds featuring pyrimidine sulfanyl groups have been investigated for their potential anticancer properties. For instance, "2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives" were synthesized and tested for anticancer activity, demonstrating selective cytotoxic effects against certain leukemia cell lines, indicating their relevance in designing new anticancer therapies (Horishny et al., 2021).

Quantum Chemical Insights

Research has also focused on the quantum chemical analysis of pyrimidine compounds, offering insights into their molecular structure, hydrogen-bonded interactions, and potential as antiviral agents. Such studies provide foundational knowledge that can guide the development of new drugs, including those targeting COVID-19 (Mary et al., 2020).

Antifolate and Enzyme Inhibition

Certain pyrimidine derivatives have been explored for their dual inhibitory activities against key enzymes, presenting a promising avenue for therapeutic intervention against diseases such as cancer. The design and synthesis of classical and nonclassical antifolates based on pyrimidine scaffolds illustrate the compound's potential in inhibiting enzymes critical for DNA synthesis in cancer cells (Gangjee et al., 2007; Gangjee et al., 2008).

Drug Development and Synthesis

The exploration of pyrimidine-containing compounds extends into the realm of drug development, with studies detailing synthetic routes and biological activities. This includes the synthesis of novel heterocyclic compounds, which hold promise for antimicrobial and antitumor applications, showcasing the versatility and importance of pyrimidine derivatives in medicinal chemistry (Nunna et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-4-5-14-28-24(30)23-22(19-8-6-7-9-20(19)31-23)27-25(28)32-15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQRUGKXJDYKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)

![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)

![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)

![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)